Vildagliptin (Standard)

Description

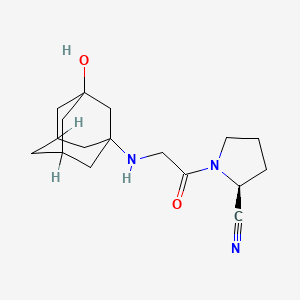

Structure

3D Structure

Properties

Key on ui mechanism of action |

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |

|---|---|

CAS No. |

274901-16-5 |

Molecular Formula |

C17H25N3O2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |

InChI Key |

SYOKIDBDQMKNDQ-HHUWHTLVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Appearance |

White to off-white solid powder |

Other CAS No. |

274901-16-5 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

1.75e+00 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |

Origin of Product |

United States |

Foundational & Exploratory

Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

General Information

Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is derived from its ability to inhibit the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by the DPP-4 enzyme.[2] This inhibition leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3]

| Identifier | Value |

| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[4] |

| CAS Number | 274901-16-5[4][5] |

| Molecular Formula | C₁₇H₂₅N₃O₂[4][6][7] |

| Molecular Weight | 303.40 g/mol [7][8][9] |

Physicochemical Properties

A summary of the key physicochemical properties of vildagliptin is presented in the following table. These parameters are critical for understanding the drug's behavior in various physiological and pharmaceutical contexts.

| Property | Value | Method of Determination |

| Melting Point | 148-152 °C | Differential Scanning Calorimetry (DSC) |

| pKa | 9.03 (strongest basic) | Potentiometric Titration |

| LogP (Octanol/Water) | 0.9 | Shake-Flask Method |

| Water Solubility | Freely soluble | Equilibrium Solubility Measurement |

| Crystal Structure | Crystalline solid | X-ray Powder Diffraction (XRPD) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of vildagliptin.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of vildagliptin using differential scanning calorimetry.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of vildagliptin powder into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.

-

Experimental Conditions:

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[9]

pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of vildagliptin by potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a 1 mM solution of vildagliptin in deionized water.[4][5]

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[4]

-

Titration Procedure:

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[12]

LogP Determination via Shake-Flask Method (OECD 107)

Objective: To determine the octanol-water partition coefficient (LogP) of vildagliptin using the shake-flask method.[1][6][7][13]

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Sample Preparation: Prepare a stock solution of vildagliptin in the aqueous phase.

-

Partitioning:

-

Combine equal volumes of the n-octanol and aqueous vildagliptin solution in a separatory funnel.

-

Shake the funnel vigorously for a predetermined period to allow for partitioning equilibrium to be reached.

-

Allow the phases to separate completely.

-

-

Analysis: Determine the concentration of vildagliptin in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of vildagliptin in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Objective: To determine the aqueous solubility of vildagliptin.

Methodology:

-

Sample Preparation: Add an excess amount of vildagliptin to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Processing: Filter or centrifuge the suspension to separate the undissolved solid.

-

Analysis: Determine the concentration of vildagliptin in the clear supernatant using a validated analytical method, such as HPLC-UV.[14]

-

Result: The aqueous solubility is reported as the concentration of the saturated solution.

Mechanism of Action and Signaling Pathway

Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[2] By inhibiting DPP-4, vildagliptin increases the circulating levels of active incretins.[2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[15]

Caption: Vildagliptin's DPP-4 inhibition pathway.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like vildagliptin.

Caption: Physicochemical characterization workflow.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. oecd.org [oecd.org]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. testinglab.com [testinglab.com]

- 9. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]

- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 11. scielo.br [scielo.br]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Vildagliptin Reference Standard: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the Vildagliptin reference standard for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, mechanism of action, and detailed analytical methodologies, including experimental protocols and quantitative data, to support research and development activities.

Vildagliptin Reference Standard CAS Number: 274901-16-5[1][2][3][4]

Physicochemical Properties

Vildagliptin, with the chemical name (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, is an oral antihyperglycemic agent.[1][5] The reference standard is typically a powder form used for analytical and quality control purposes.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C17H25N3O2 | [1][4] |

| Molecular Weight | 303.40 g/mol | [1][4] |

| pKa | 9.03 | [6] |

| Purity (Typical) | ≥98% | [1][4] |

| Appearance | Powder | [1] |

Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by acting as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][9]

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[7][10] This enhancement of the incretin system leads to:

-

Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose.[7][9]

-

Suppression of Glucagon Secretion: Vildagliptin improves the glucose sensitivity of pancreatic α-cells, leading to the suppression of inappropriate glucagon release, particularly in the postprandial state.[9][10]

This dual action on both β-cells and α-cells improves glycemic control without a high risk of hypoglycemia, as the mechanism is glucose-dependent.[7][11]

Analytical Methods and Experimental Protocols

The most common analytical technique for the quantification of Vildagliptin in bulk drug and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] Other reported methods include UV-Spectrophotometry, HPTLC, and LC-MS.[6][14]

RP-HPLC Methodologies

A variety of RP-HPLC methods have been developed and validated for Vildagliptin analysis. Key parameters from several studies are summarized below for comparison.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Inertsil C18 (250 x 4.6 mm) | Thermo-hypersil ODS C18 | Phenomenex C18 (250 x 4.6 mm, 5µm) | C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (60:40), pH 3.6[5] | Methanol:Acetonitrile:Phosphate Buffer, pH 3.5[15] | Methanol:Water (60:40), pH 4.5 (OPA)[15] | Buffer:Acetonitrile (80:20)[16] |

| Flow Rate | 1.0 mL/min[5] | 0.8 mL/min[15] | 0.8 mL/min[15] | 1.1 mL/min[16] |

| Detection (UV) | 215 nm[5] | 212 nm[15] | 207 nm[15] | 210 nm[16] |

| Retention Time | 3.924 min[5] | N/A | N/A | ~7.0 min[16] |

| Linearity Range | N/A | 1–14 µg/mL[15] | N/A | N/A |

| LOD / LOQ | N/A | N/A | 0.98 / 2.98 µg/mL[15] | N/A |

General RP-HPLC Experimental Protocol

This section outlines a generalized, detailed protocol for the quantification of Vildagliptin based on common methodologies.

Objective: To determine the concentration of Vildagliptin in a sample using RP-HPLC with UV detection.

1. Materials and Reagents:

-

Vildagliptin Reference Standard (CAS: 274901-16-5)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate or similar buffer salt

-

Orthophosphoric Acid (OPA) or Potassium Hydroxide (KOH) for pH adjustment

-

Ultrapure Water

-

Sample containing Vildagliptin (e.g., tablet dosage form)

2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Sonicator

-

pH meter

-

0.45 µm membrane filters

3. Preparation of Solutions:

-

Mobile Phase: Prepare a buffer solution (e.g., 10mM phosphate buffer) and adjust the pH to a suitable value (e.g., 3.6-7.0) using OPA or KOH.[5][12] Filter the buffer through a 0.45 µm filter. Mix the filtered buffer with an organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 40:60 Buffer:Acetonitrile).[5] Degas the final mobile phase using sonication or vacuum.

-

Standard Stock Solution: Accurately weigh about 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water).[16] This yields a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).[13]

-

Sample Preparation: For tablet analysis, weigh and crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a single dose (e.g., 50 mg Vildagliptin) and transfer to a volumetric flask. Add diluent, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume. Filter the resulting solution through a 0.45 µm syringe filter before injection.[13]

4. Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL[16]

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Run Time: ~10 minutes

5. Analysis and Quantification:

-

Inject the blank (diluent), followed by the working standard solutions, to establish system suitability and generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample solutions.

-

Identify the Vildagliptin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Vildagliptin in the sample using the regression equation from the calibration curve.

Pharmacokinetic Properties

The pharmacokinetic profile of Vildagliptin has been well-characterized. It is rapidly absorbed after oral administration.

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | 1-2 hours | Oral administration | [8] |

| Elimination Half-Life (t½) | ~2 hours | Oral administration | [8] |

| Absorption | Well absorbed orally | N/A | [8] |

| Metabolism | Extensively in the liver | N/A | [8] |

| Excretion | Metabolites excreted in urine and feces | N/A | [8] |

| DPP-4 Inhibition (50 mg dose) | ≥80% for 12 hours | Single dose | [17] |

Impurities and Reference Standards

The control and monitoring of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Vildagliptin-related compounds, including synthetic intermediates and degradation products, are used for method development, forced degradation studies, and impurity profiling.[18] Reference standards for known impurities, such as Vildagliptin Amide Impurity (Impurity B), are essential for these quality control procedures.[19][20] These standards are supplied with comprehensive analytical data to meet regulatory requirements.[3][18]

References

- 1. 274901-16-5 | Vildagliptin [albtechnology.com]

- 2. Vildagliptin | CAS 274901-16-5 | LGC Standards [lgcstandards.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. schd-shimadzu.com [schd-shimadzu.com]

- 5. ijrpr.com [ijrpr.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. jicrcr.com [jicrcr.com]

- 12. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jst.tnu.edu.vn [jst.tnu.edu.vn]

- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 15. pharmacyscijournal.com [pharmacyscijournal.com]

- 16. journalcmpr.com [journalcmpr.com]

- 17. Sustained-Release Vildagliptin 100 mg in Type 2 Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synthinkchemicals.com [synthinkchemicals.com]

- 19. veeprho.com [veeprho.com]

- 20. mdpi.com [mdpi.com]

Vildagliptin's Mechanism of Action: A Deep Dive into DPP-4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that improves glycemic control in patients with type 2 diabetes mellitus. Its mechanism of action is centered on the prevention of the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, vildagliptin enhances pancreatic islet function in a glucose-dependent manner, stimulating insulin secretion and suppressing glucagon release. This guide provides a comprehensive technical overview of vildagliptin's interaction with DPP-4, including its binding kinetics, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism: Inhibition of Dipeptidyl Peptidase-4

The primary pharmacological target of vildagliptin is the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease widely distributed throughout the body. DPP-4 is responsible for the rapid inactivation of incretin hormones, which play a crucial role in glucose homeostasis.

Vildagliptin's Unique Binding to DPP-4

Vildagliptin exhibits a unique binding mechanism to DPP-4, characterized as a slow, tight-binding, and covalent interaction.[1][2] This distinguishes it from some other DPP-4 inhibitors that bind non-covalently.[3] The interaction involves the formation of a reversible covalent complex with the catalytic site of the DPP-4 enzyme.[4][5] This prolonged binding contributes to a sustained inhibition of DPP-4 activity that outlasts the circulating half-life of the drug itself.[3] While vildagliptin has a plasma half-life of approximately 2 hours, its inhibition of DPP-4 can last for about 12 hours.[3]

Quantum mechanical/molecular mechanical molecular dynamics simulations have elucidated a two-step catalytic process:

-

Reversible Covalent Bonding: Vildagliptin covalently modifies the DPP-4 active site.[4]

-

Irreversible Hydrolysis: The drug is then slowly hydrolyzed, leading to its dissociation and conversion into an inactive metabolite.[4] This hydrolysis pathway is the primary route of dissociation for vildagliptin, leading to what is described as pseudo-irreversible inhibition.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters related to vildagliptin's pharmacokinetics, pharmacodynamics, and binding kinetics.

Table 1: Pharmacokinetic Properties of Vildagliptin

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.5 - 2.0 hours | [6] |

| Terminal Elimination Half-life (t1/2) | ~2 hours | [3] |

| Absolute Bioavailability | ~85% | [3][7] |

| Plasma Protein Binding | 9.3% | [7] |

| Volume of Distribution (Vd) | 71 L | [7] |

Table 2: Pharmacodynamic Properties of Vildagliptin

| Parameter | Value | Reference |

| DPP-4 Inhibition (>95%) Duration (25-200 mg) | At least 4 hours | [6] |

| Increase in Active GLP-1 Levels | 2- to 3-fold | [6] |

| Dose for >90% DPP-4 Inhibition | 10 mg, 25 mg, 100 mg (twice daily) | [8] |

| Duration of ≥80% DPP-4 Inhibition (50 mg) | 12-13 hours | [9] |

Table 3: DPP-4 Binding and Inhibition Kinetics

| Parameter | Value | Reference |

| IC50 (Inhibitory Concentration 50%) | 4.5 nmol/L | [10] |

| IC50 (vs. Sitagliptin) | 62 nM | [11] |

| Association Rate (k_on) (M⁻¹s⁻¹) | 7.1 x 10⁴ | [12] |

| Dissociation Rate (k_off) (s⁻¹) | 1.8 x 10⁻⁴ | [12] |

| Equilibrium Dissociation Constant (K_D) (nM) | 2.5 | [12] |

| Half-life of Dissociation from DPP-4 | 1.1 hours | [13][14] |

| Half-life of Hydrolysis by DPP-4 | 6.3 hours | [13][14] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to vildagliptin's mechanism of action.

Incretin Signaling Pathway and Vildagliptin's Point of Intervention

Caption: Vildagliptin's inhibition of DPP-4 enhances incretin signaling.

Experimental Workflow for Assessing DPP-4 Inhibition

Caption: Workflow for determining DPP-4 inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the characterization of vildagliptin.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol is a generalized procedure based on commonly used fluorescence-based assays for screening DPP-4 inhibitors.[15][16]

Objective: To determine the in vitro inhibitory activity of vildagliptin on DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Vildagliptin (or other test inhibitors)

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of vildagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations in Assay Buffer.

-

Dilute the recombinant human DPP-4 enzyme in Assay Buffer to the working concentration.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a defined volume of Assay Buffer, the diluted DPP-4 enzyme solution, and the vildagliptin solution at various concentrations.

-

Positive Control Wells: Add Assay Buffer, DPP-4 enzyme solution, and a known DPP-4 inhibitor (e.g., sitagliptin).

-

Negative Control (100% Activity) Wells: Add Assay Buffer, DPP-4 enzyme solution, and the solvent used for the inhibitor.

-

Blank Wells: Add Assay Buffer and the solvent.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence intensity versus time).

-

Determine the percentage of DPP-4 inhibition for each vildagliptin concentration relative to the negative control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

-

DPP-4 Binding Kinetics using Surface Plasmon Resonance (SPR)

This protocol is a representative method for determining the binding kinetics of DPP-4 inhibitors.[12]

Objective: To measure the association (k_on) and dissociation (k_off) rate constants, and calculate the equilibrium dissociation constant (K_D) for the interaction between vildagliptin and DPP-4.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human DPP-4

-

Vildagliptin (analyte)

-

Amine coupling kit (NHS, EDC)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilization of DPP-4:

-

Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the recombinant human DPP-4 over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of vildagliptin solutions at different concentrations in the running buffer.

-

Association Phase: Inject each concentration of vildagliptin over the DPP-4 immobilized surface for a defined period, allowing for binding to occur.

-

Dissociation Phase: Flow the running buffer over the surface to monitor the dissociation of the vildagliptin-DPP-4 complex.

-

Regeneration: Between different analyte concentrations (in multi-cycle kinetics), inject a regeneration solution to remove the bound analyte and restore the surface. For single-cycle kinetics, sequential injections of increasing analyte concentrations are performed without regeneration in between.

-

-

Data Acquisition: The change in the refractive index at the sensor surface, proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram (response units vs. time).

-

Data Analysis:

-

Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

-

Fit the corrected sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association (k_on) and dissociation (k_off) rate constants.

-

Calculate the equilibrium dissociation constant (K_D) as the ratio of k_off / k_on.

-

Conclusion

Vildagliptin's efficacy as an anti-diabetic agent is rooted in its potent and sustained inhibition of the DPP-4 enzyme. Its unique covalent, slow-tight binding mechanism ensures a prolonged duration of action, leading to enhanced levels of active incretin hormones. This, in turn, improves pancreatic islet cell responsiveness to glucose, resulting in better glycemic control with a low risk of hypoglycemia. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon the understanding of vildagliptin and other DPP-4 inhibitors.

References

- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. msjonline.org [msjonline.org]

- 10. researchgate.net [researchgate.net]

- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

Vildagliptin: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] It enhances the levels of active incretin hormones, which in turn stimulate insulin secretion and suppress glucagon secretion in a glucose-dependent manner. The synthesis of Vildagliptin involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. This guide provides an in-depth overview of the prevalent synthetic routes and purification methods for Vildagliptin, with a focus on providing detailed experimental protocols and comparative data to aid in research and development.

Synthetic Strategies

The synthesis of Vildagliptin can be broadly categorized based on the approach to constructing the key intermediates and the final coupling reaction. The most common strategies start from readily available and relatively inexpensive materials like L-proline.

A prevalent synthetic pathway for Vildagliptin is a multi-step process commencing with L-proline.[4][5] This process involves the synthesis of the key intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, followed by their condensation to yield Vildagliptin.[5][6]

Synthesis of Key Intermediates

1. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

This intermediate is crucial for introducing the chloroacetyl pyrrolidine moiety. An efficient synthesis starts from L-proline, which is first N-acylated with chloroacetyl chloride.[1][4][7] The resulting carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to yield the desired carbonitrile.[1][8]

2. 3-amino-1-adamantanol:

The adamantane moiety is a key structural feature of Vildagliptin. The synthesis of 3-amino-1-adamantanol can be achieved through various routes, often starting from amantadine hydrochloride or adamantane carboxylic acid.[4][9] One common method involves the oxidation of amantadine hydrochloride using a mixture of sulfuric acid and nitric acid.[4][5]

Final Condensation Step

The final step in Vildagliptin synthesis is the condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF).[6][10]

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

Materials: L-proline, Tetrahydrofuran (THF), Chloroacetyl chloride.

-

Procedure: To a solution of L-proline (10 g, 0.087 mol) in THF (200 mL), chloroacetyl chloride (9.8 mL, 0.129 mol) was added dropwise at 0 °C. The mixture was then heated to 70 °C and stirred. After the reaction was complete, it was diluted with water (25 mL) and stirred for an additional 20 minutes. The product was extracted and purified.[5]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Tetrahydrofuran (THF), Trifluoroacetic anhydride, Ammonium bicarbonate.

-

Procedure: To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) was added at 0–5 °C. The reaction mixture was stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) was then added portion-wise, maintaining the temperature at 5–10 °C. The mixture was stirred for 45 minutes and then concentrated under vacuum.[1][11]

Synthesis of 3-amino-1-adamantanol from Amantadine Hydrochloride

-

Materials: Amantadine hydrochloride, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Procedure: Amantadine hydrochloride is added in batches to a nitrating agent in an ice-water bath and reacted for 1-2 hours. The reaction is then allowed to proceed at room temperature for 1-30 hours. The resulting liquid is poured into ice and stirred. A solid base is then added to adjust the pH to 10-12, and the product is extracted with dichloromethane, dried, and recrystallized from ethyl acetate.[12]

Synthesis of Vildagliptin

-

Materials: (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanol, Tetrahydrofuran (THF), Potassium carbonate, Potassium iodide.

-

Procedure: In a reactor, 3-amino-1-adamantanol (2.03 kg), potassium carbonate (4.80 kg), and potassium iodide (96.20 g) are added to dry THF (16.0 L) and stirred. The mixture is cooled to <0 °C, and (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (2.0 kg) is added. The reaction is stirred for 1.5-2.5 hours, then warmed to 10 °C and stirred until completion. The crude product is obtained after workup and crystallization from butanone, followed by further purification by dissolving in isopropanol.[10]

Quantitative Data Summary

| Synthesis Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | 90% | - | [7] |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | L-proline | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | Acetonitrile | ~95% | - | [4] |

| 3-amino-1-adamantanol | Amantadine hydrochloride | Sulfuric acid, Nitric acid, Boric acid | - | 95% | - | [4][5] |

| Vildagliptin | (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanol | Potassium carbonate, Potassium iodide | THF | - | >99.9% | [10] |

| Vildagliptin (Purification) | Crude Vildagliptin | Ethyl acetate | Ethyl acetate | - | 99.5% | [13] |

| Vildagliptin (Purification) | Crude Vildagliptin | Tetrahydrofuran | Tetrahydrofuran | 88.2% | 99.85% | [14] |

Purification Methods

The purity of the final Vildagliptin active pharmaceutical ingredient (API) is critical for its safety and efficacy.[7][15] Several methods are employed to purify crude Vildagliptin, with recrystallization being the most common.

Recrystallization

Recrystallization is a widely used technique for purifying crude Vildagliptin. Various solvents can be used for this purpose, including:

-

Ethyl Acetate: Crude Vildagliptin can be dissolved in ethyl acetate at an elevated temperature (75-80°C), followed by cooling to induce crystallization, yielding a product with high purity (99.5%).[13]

-

Tetrahydrofuran (THF): Recrystallization from THF is another effective method. The crude product is dissolved in THF, heated to reflux, filtered while hot, and then cooled to 0-5°C to afford crystals with purity exceeding 99.8%.[14]

-

Methanol and Dichloromethane: A mixed solvent system of methanol and dichloromethane can also be employed for recrystallization to obtain a specific crystal form of Vildagliptin.[16][17]

-

2-Butanone: This solvent is also utilized for the crystallization of crude Vildagliptin.[13]

Chromatographic Purification

While recrystallization is common, chromatographic techniques can also be used for purification, especially for removing stubborn impurities. However, this method is often less desirable for large-scale production due to higher costs.[13]

Acid-Base Treatment

An acid-base purification process can be employed to remove certain impurities. This involves dissolving the crude Vildagliptin and adjusting the pH to facilitate the separation of impurities.[18]

Impurity Profiling

Controlling impurities in the final drug product is a critical aspect of pharmaceutical manufacturing.[2][15][19] The United States Food and Drug Administration (FDA) and European authorities mandate that the content of any single impurity in an Active Pharmaceutical Ingredient (API) should not exceed 0.1%.[7] Common impurities in Vildagliptin can arise from starting materials, intermediates, or degradation products.[2] Stability-indicating HPLC methods are developed to detect and quantify these known and unknown impurities.[19][20]

Visualizations

Vildagliptin Synthesis Workflow

References

- 1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

- 11. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 12. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 13. Process For The Purification Of Vildagliptin [quickcompany.in]

- 14. CN107098842A - A kind of purification process of vildagliptin - Google Patents [patents.google.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. CN106966944B - Vildagliptin crystal form compound and preparation method thereof - Google Patents [patents.google.com]

- 17. CN106966944A - A kind of vildagliptin crystal-form compound and preparation method thereof - Google Patents [patents.google.com]

- 18. Process For The Preparation Of Vildagliptin [quickcompany.in]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

Vildagliptin Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vildagliptin in various organic solvents. Understanding the solubility profile of an active pharmaceutical ingredient (API) like vildagliptin is a critical factor in drug development, influencing formulation strategies, purification processes, and bioavailability. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Data Presentation: Vildagliptin Solubility

The solubility of vildagliptin in organic solvents is a key parameter for its handling and formulation. While extensive temperature-dependent solubility data is not widely published, the available information indicates good solubility in several polar organic solvents. The following tables summarize the known quantitative and qualitative solubility of vildagliptin.

Table 1: Quantitative Solubility of Vildagliptin in Select Organic Solvents

| Organic Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~15 - 45[1][2] | Not Specified |

| Dimethylformamide (DMF) | ~20[1][2][3] | Not Specified |

| Ethanol | ~15 - 16[1][3] | Not Specified |

| Methanol | Soluble[4] | Not Specified |

Note: The reported values are approximate and were not determined at standardized temperatures across studies. These values should be considered as a general guide.

Table 2: Qualitative Solubility of Vildagliptin

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble[4] |

| Ethanol | Soluble[4] |

| Isopropanol | Very Slightly Soluble[4] |

| Acetonitrile | Data Not Available |

| Acetone | Data Not Available |

| Dichloromethane | Data Not Available |

Experimental Protocols

Accurate determination of vildagliptin solubility requires robust and well-defined experimental protocols. The most common method for determining thermodynamic solubility is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7]

Objective: To determine the saturation concentration of vildagliptin in a specific organic solvent at a controlled temperature.

Materials:

-

Vildagliptin (pure API)

-

Selected organic solvent (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of vildagliptin to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker with the temperature set to the desired value (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of vildagliptin.

Analytical Quantification Methods

a) High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a precise and specific method for quantifying vildagliptin in solution.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 72:28 (v/v) ratio of dilute orthophosphoric acid solution (pH 2.6) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm and 266 nm being commonly reported.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 35°C)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and record the peak area.

-

Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility in the undiluted sample, accounting for the dilution factor.

b) UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that the solvent and any excipients do not interfere with the absorbance of vildagliptin at the analytical wavelength.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Determination of λmax: Scan a solution of vildagliptin in the chosen solvent over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). In methanol, the λmax for vildagliptin is approximately 210 nm.[8]

-

Preparation of Standard Solutions: Prepare a series of vildagliptin standard solutions of known concentrations in the same solvent used for the sample.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

-

Concentration Calculation: Determine the concentration of vildagliptin in the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining vildagliptin solubility.

Caption: Experimental workflow for vildagliptin solubility determination.

Caption: Analytical quantification pathways for solubility studies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Vildagliptin CAS#: 274901-16-5 [m.chemicalbook.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. ijpda.org [ijpda.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]

Vildagliptin Stability and Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents the known degradation pathways of vildagliptin.

Executive Summary

Vildagliptin is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[1] Temperature is a significant factor that accelerates its degradation.[1] While the solid form of vildagliptin is relatively stable under thermal and photolytic stress, its stability in solution is more complex and pH-dependent.[2] The presence of certain excipients can also influence the stability of vildagliptin in pharmaceutical formulations.[3] This guide synthesizes the available data to provide a thorough understanding of vildagliptin's chemical stability.

Physicochemical Properties

Vildagliptin, chemically known as (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-pyrrolidin-2-carbonitrile, is a white to off-white crystalline powder.[4] It is freely soluble in water and in buffer solutions across a pH range of 4.1 to 9.0.[4] The molecule contains several functional groups that are susceptible to chemical degradation, including a nitrile group, a secondary amine, an amide linkage, and a hydroxyl group on the adamantane moiety.[5]

Vildagliptin Stability Profile

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Vildagliptin has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

Solution State Stability

Vildagliptin's stability in solution is highly dependent on pH and temperature.

-

Acidic Conditions: Vildagliptin demonstrates significant degradation in acidic media, particularly at elevated temperatures.[1] In 1M HCl at 70°C, almost 85% degradation was observed after 210 minutes.[1] At room temperature (23°C) in 1M HCl, 59.28% degradation occurred after 240 minutes.[3] The primary degradation product under acidic conditions is often a result of hydrolysis of the nitrile group to a carboxylic acid.[5][8]

-

Basic Conditions: The drug is also unstable in alkaline solutions. Complete degradation was observed in 1M NaOH after 60 minutes at 70°C.[3] At room temperature, 84.33% degradation was seen in 1M NaOH after 240 minutes.[3] Basic hydrolysis can lead to the formation of multiple degradation products, including the corresponding amide and carboxylic acid.[2][5]

-

Neutral Conditions: Neutral hydrolysis of vildagliptin is slower compared to acidic or basic conditions. At 80°C, one major degradant was observed.[2]

-

Oxidative Conditions: Vildagliptin is highly susceptible to oxidative stress. In 3% H₂O₂ at room temperature, 87.04% degradation was observed after 180 minutes, indicating the lowest stability under these conditions.[3] Several oxidative degradants have been identified.[2]

Solid-State Stability

In the solid state, vildagliptin is generally more stable.

-

Thermal Degradation: No significant degradation was observed under thermal stress in the solid state.[2]

-

Photolytic Degradation: Vildagliptin is also stable to UV light exposure in its solid form.[2]

-

Humidity: High humidity in the presence of certain excipients can impact stability.[3] Vildagliptin is sensitive to moisture, and formulations often require protection from it.[9][10]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies of vildagliptin.

Table 1: Forced Degradation of Vildagliptin in Solution

| Stress Condition | Reagent Concentration | Temperature | Duration | Percent Degradation | Reference |

| Acidic Hydrolysis | 1M HCl | 70°C | 210 min | ~85% | [1] |

| Acidic Hydrolysis | 1M HCl | 23°C | 240 min | 59.28% | [3] |

| Acidic Hydrolysis | 1M HCl | 80°C | 9 hours | 26.4% | [2] |

| Basic Hydrolysis | 1M NaOH | 70°C | 60 min | 100% | [3] |

| Basic Hydrolysis | 1M NaOH | 23°C | 240 min | 84.33% | [3] |

| Basic Hydrolysis | 0.1M NaOH | Room Temp | 3 hours | Not specified | [2] |

| Oxidative | 3% H₂O₂ | 23°C | 180 min | 87.04% | [3] |

| Oxidative | 6% H₂O₂ | Room Temp | 30 min | >25% | [1] |

| Neutral Hydrolysis | Water | 80°C | 7 hours | Not specified | [2] |

Table 2: Degradation Kinetics of Vildagliptin at Room Temperature (23°C)

| Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Oxidative (3% H₂O₂) | 4.76 × 10⁻⁴ s⁻¹ | 24.3 min | [1] |

| Basic (1M NaOH) | 3.11 × 10⁻⁴ s⁻¹ | 37.1 min | [1] |

| Acidic (1M HCl) | 1.73 × 10⁻⁴ s⁻¹ | 66.8 min | [1] |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on vildagliptin, based on methodologies cited in the literature.[2][8]

Preparation of Stock Solution

A stock solution of vildagliptin is typically prepared by dissolving a known amount (e.g., 10.0 mg) in a suitable diluent (e.g., 10.0 mL of methanol or a mixture of mobile phase components) to achieve a concentration of 1.0 mg/mL.[2]

Acidic Degradation

-

Dissolve a known amount of vildagliptin (e.g., 9.0 mg) in a small volume of methanol (e.g., 2.0 mL).

-

Add a specified volume of hydrochloric acid (e.g., 3.0 mL of 1M HCl).

-

Store the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 3 to 9 hours).[8]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution to pH 7.0 with a suitable base (e.g., 1M NaOH).

-

Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]

Basic Degradation

-

Dissolve a known amount of vildagliptin (e.g., 9.0 mg) in a small volume of methanol (e.g., 2.0 mL).

-

Add a specified volume of sodium hydroxide (e.g., 3.0 mL of 0.1M or 1M NaOH).

-

Store the mixture at a specific temperature (e.g., room temperature or 80°C) for a defined period (e.g., 1 to 3 hours).[8]

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution to pH 7.0 with a suitable acid (e.g., 1M HCl).

-

Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]

Oxidative Degradation

-

Dissolve a known amount of vildagliptin (e.g., 5.0 mg) in a small volume of methanol (e.g., 2.0 mL).

-

Add a specified volume of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the mixture at room temperature for a defined period (e.g., 1 to 7 hours).[8]

-

Dilute the solution with the diluent to a final concentration of 1.0 mg/mL for analysis.[2]

Thermal Degradation (Solid State)

-

Place a known amount of vildagliptin powder (e.g., 10.0 mg) in an oven.

-

Maintain the temperature at a specific level (e.g., 80°C, 120°C, or 150°C) for a defined period (e.g., 1 to 7 hours).[2]

-

After exposure, dissolve the powder in the diluent to achieve a final concentration of 1.0 mg/mL for analysis.

Photolytic Degradation

-

Expose a known amount of vildagliptin in solid-state (e.g., 6.0 mg) or in solution (1.0 mg/mL) to UV light (e.g., 254 nm) for a defined period (e.g., 8 to 24 hours).[2]

-

For the solid sample, dissolve it in the diluent to the target concentration after exposure.

-

Analyze the solutions.

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying vildagliptin from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique.[2][6]

Typical HPLC Method Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[2][6]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[2]

For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is used.[12]

Vildagliptin Degradation Pathways

The degradation of vildagliptin involves several chemical transformations, primarily hydrolysis and oxidation.

Hydrolytic Degradation: Under both acidic and basic conditions, the primary hydrolytic pathway involves the conversion of the nitrile group (-C≡N) to a carboxamide group (-CONH₂) and subsequently to a carboxylic acid group (-COOH).[5]

Oxidative Degradation: Oxidative conditions can lead to the formation of various degradation products, including N-hydroxy derivatives.[8]

A summary of identified degradation products is provided in Table 3.

Table 3: Major Degradation Products of Vildagliptin

| Degradation Product | Formation Condition(s) | Chemical Transformation | Reference |

| Amide Derivative | Basic, Acidic | Hydrolysis of nitrile | [5] |

| Carboxylic Acid Derivative | Basic, Acidic | Hydrolysis of amide | [5] |

| N-hydroxy-N-((1R, 3S, 5 R, 7S)-3-hydroxyadamantan-1-yl)glycinate | Oxidative | Oxidation | [8] |

| Diketopiperazine Derivative | Acidic | Intramolecular cyclization | [5] |

| Cyclic Amidine | In presence of metformin | Reaction with metformin | [5] |

Visualization of Workflows and Pathways

Experimental Workflow for Vildagliptin Stability Assessment

Vildagliptin Degradation Pathways

Storage and Handling Recommendations

Based on its stability profile, the following storage and handling conditions are recommended for vildagliptin and its formulations:

-

Storage Temperature: Vildagliptin as a raw material is typically stored at -20°C for long-term stability.[13][14] Formulated products should be stored according to the manufacturer's instructions, generally at controlled room temperature (25°C/60% RH or 30°C/65% RH).[15]

-

Protection from Moisture: Vildagliptin is sensitive to moisture, and therefore, it should be stored in its original, tightly closed packaging to protect it from humidity.[9]

-

Solution Stability: Aqueous solutions of vildagliptin are not recommended for storage for more than one day.[13][14] For analytical purposes, solutions should be freshly prepared. In biological matrices like plasma, the addition of a stabilizing agent such as malic acid can prevent degradation.[16][17]

-

Excipient Compatibility: Care must be taken when selecting excipients for vildagliptin formulations. Incompatibilities have been noted with reducing sugars like lactose, which can promote the formation of certain degradants.[5] However, other studies suggest that certain excipients can have a protective effect.[2]

Conclusion

Vildagliptin is a chemically stable molecule in its solid form but exhibits significant degradation in solution under acidic, basic, and oxidative stress, with temperature being a key accelerating factor. A thorough understanding of its degradation pathways and the development of robust, stability-indicating analytical methods are essential for the formulation of stable and effective drug products. The information presented in this guide serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of vildagliptin-containing pharmaceuticals.

References

- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 3. mdpi.com [mdpi.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. database.ich.org [database.ich.org]

- 8. tandfonline.com [tandfonline.com]

- 9. wam.go.jp [wam.go.jp]

- 10. US9795592B2 - Pharmaceutical formulations of vildagliptin - Google Patents [patents.google.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. q1scientific.com [q1scientific.com]

- 16. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Vildagliptin: A Technical Deep Dive into Metabolism and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent widely used in the management of type 2 diabetes mellitus. Its efficacy and favorable safety profile are intrinsically linked to its unique metabolic and degradation pathways. This technical guide provides a comprehensive overview of the biotransformation and chemical stability of vildagliptin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core pathways to support further research and development. Vildagliptin undergoes extensive metabolism, primarily through hydrolysis, with minimal contribution from the cytochrome P450 (CYP) enzyme system, reducing the potential for drug-drug interactions. Forced degradation studies have revealed its susceptibility to hydrolysis under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.

Metabolism of Vildagliptin

Vildagliptin is extensively metabolized in humans, with metabolism accounting for approximately 69% of an administered dose.[1] The primary metabolic route is hydrolysis, leading to the formation of a major, pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151).[1][2][3][4][5][6] This process is unique as it is not significantly mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many other drugs.[3][7] In fact, less than 1.6% of a vildagliptin dose is metabolized by CYP enzymes.[3][7]

The main enzyme involved in the hydrolysis of the cyano group of vildagliptin to form M20.7 is dipeptidyl peptidase-4 (DPP-4) itself, the therapeutic target of the drug.[2][4] This hydrolysis occurs in various tissues, including the liver.[2][4][7]

Besides the major hydrolytic pathway, vildagliptin is also metabolized to a lesser extent through other pathways, including amide bond hydrolysis, glucuronidation, and oxidation on the pyrrolidine moiety.[3][5][6]

Key Metabolites

The primary metabolites of vildagliptin are:

-

M20.7 (LAY151): The major and inactive metabolite formed by the hydrolysis of the cyano group. It accounts for approximately 57% of the administered dose.[1][5]

-

M15.3: A minor metabolite resulting from amide bond hydrolysis.[3][5][6]

-

M20.2: A minor metabolite formed via glucuronidation.[3][5][6]

-

M20.9 and M21.6: Minor metabolites resulting from oxidation on the pyrrolidine moiety.[3][5][6]

Pharmacokinetic Parameters

The pharmacokinetic profile of vildagliptin is characterized by rapid absorption and elimination.

| Parameter | Value | Reference |

| Absolute Bioavailability | 85% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 1.1 - 2 hours | [3][8] |

| Plasma Protein Binding | 9.3% | [6][7] |

| Volume of Distribution (Vd) | 71 L | [6][7] |

| Terminal Half-life (t1/2) | ~2 - 2.8 hours | [3][8] |

| Total Body Clearance | 41 L/h (IV) | [7] |

| Renal Clearance | 13 L/h | [7] |

Metabolic Pathways Diagram

Caption: Metabolic pathways of vildagliptin.

Degradation of Vildagliptin

Forced degradation studies are crucial for understanding the chemical stability of a drug substance and identifying potential degradation products that may form under various stress conditions. Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress.[9]

Degradation Under Different Stress Conditions

| Stress Condition | Degradation Products | Extent of Degradation | Reference |

| Acidic (1M HCl, 80°C) | Major degradant at RRT 1.3 | Significant | [9] |

| Basic (1M NaOH) | Major degradants at RRT 0.4, 0.7, and 1.2 | ~100% after 60 min at 70°C | [9][10] |

| Oxidative (3% H₂O₂, 70°C) | Major degradants at RRT 0.5, 0.6, 0.7, 0.8, and 1.2 | ~100% after 60 min | [9][10] |

| Neutral Hydrolysis (Water, 80°C) | Major degradant at RRT 0.7 | Less significant | [9] |

| Thermal (80°C) | No significant degradation | Stable | [9] |

| Photolytic (UV light) | No significant degradation | Stable | [9] |

RRT = Relative Retention Time

Identified Degradation Products

Several degradation products have been identified using techniques like LC-MS. These include:

-

[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid (formed under acidic and basic conditions)[10]

-

1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid (formed under acidic and basic conditions)[10]

-

1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide (formed under acidic, basic, and oxidative conditions)[10]

Degradation Pathway Diagram

Caption: Vildagliptin degradation under stress.

Experimental Protocols

In Vivo Metabolism Studies

Objective: To characterize the absorption, metabolism, and excretion of vildagliptin in humans.

Methodology:

-

Subjects: Healthy male volunteers.[3]

-

Dosing: A single oral dose of 100 mg of [¹⁴C]-labeled vildagliptin was administered.[3][11]

-

Sample Collection: Serial blood, urine, and feces samples were collected for up to 168 hours post-dose.[3]

-

Analysis:

-

Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.

-

Plasma and urine samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.

-

The structure of metabolites was elucidated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

-

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for vildagliptin metabolism.

Methodology:

-

Systems: Human liver microsomes, cytosol, and S9 fractions, as well as recombinant human DPP-4 expressed in cell lines.[2][4]

-

Incubation: Vildagliptin was incubated with the respective in vitro systems in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

-

Inhibition Studies: Selective chemical inhibitors for different enzyme families (e.g., sitagliptin for DPP-4) were used to pinpoint the contribution of specific enzymes.[2][4]

-

Analysis: The formation of metabolites was monitored over time using LC-MS/MS to determine the rate of metabolism.[2][4]

Forced Degradation Studies

Objective: To investigate the stability of vildagliptin under various stress conditions.

Methodology:

-

Preparation of Solutions: A stock solution of vildagliptin was prepared in a suitable solvent (e.g., methanol or a diluent).[9]

-

Stress Conditions:

-

Acidic Degradation: The drug solution was treated with 1M HCl and heated (e.g., at 80°C for several hours).[9][12] The solution was then neutralized.[9][12]

-

Basic Degradation: The drug solution was treated with 0.1M or 1M NaOH at room temperature or elevated temperatures (e.g., 80°C).[12] The solution was subsequently neutralized.[12]

-

Oxidative Degradation: The drug solution was treated with 3% hydrogen peroxide.[9]

-

Neutral Hydrolysis: The drug was dissolved in water and heated (e.g., at 80°C).[9]

-

Thermal Degradation: The solid drug powder was exposed to high temperatures (e.g., 80°C) for various durations.[9]

-

Photolytic Degradation: The drug solution or solid powder was exposed to UV light.

-

-

Analysis: The stressed samples were analyzed by a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection to separate and quantify the parent drug and its degradation products.[9][13] LC-MS was used for the identification and structural elucidation of the degradants.[10][12]

Experimental Workflow Diagram

Caption: General workflow for metabolism and degradation studies.

Conclusion

The metabolic profile of vildagliptin is distinguished by its primary reliance on hydrolysis, largely mediated by its therapeutic target, DPP-4, and its minimal interaction with the CYP450 enzyme system. This characteristic contributes to its low potential for drug-drug interactions. The degradation pathways, elucidated through forced degradation studies, highlight its lability under hydrolytic and oxidative stress, providing critical information for formulation development and stability testing. The detailed experimental protocols and visual pathway representations in this guide offer a valuable resource for researchers and professionals in the field of drug metabolism and pharmaceutical sciences, facilitating a deeper understanding of vildagliptin's disposition and chemical properties.

References

- 1. VILDAGLIPTIN DPP-4 INHIBITOR [reflections.live]

- 2. Dipeptidyl peptidase-4 greatly contributes to the hydrolysis of vildagliptin in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyscijournal.com [pharmacyscijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 10. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. scribd.com [scribd.com]

Vildagliptin: A Comprehensive Technical Guide to its Molecular Structure and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. Vildagliptin enhances the levels of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This document provides a detailed technical overview of the molecular structure, functional groups, and physicochemical properties of Vildagliptin, along with relevant experimental methodologies for its characterization.

Molecular Structure

Vildagliptin is a cyanopyrrolidine derivative with a distinct three-dimensional structure that is crucial for its selective inhibition of the DPP-4 enzyme.

IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[1]

Chemical Formula: C17H25N3O2[1][2][3]

Molecular Weight: 303.40 g/mol [4]

The core structure of Vildagliptin consists of a central pyrrolidine ring linked to a glycinamide moiety, which in turn is substituted with a bulky, rigid adamantyl group. A key feature of the molecule is the cyano group attached to the pyrrolidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of Vildagliptin is presented in the table below. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| pKa | 9.03 (secondary amino group) | [4] |

| Calculated logP | 0.9 | [5] |

| Water Solubility | Good | [4] |

| Melting Point | >145°C (decomposition) | [6] |

| Polar Surface Area | 76.4 Ų | [5] |

Key Functional Groups and Their Roles

The pharmacological activity of Vildagliptin is directly attributable to its specific arrangement of functional groups.

Caption: Key functional groups within the Vildagliptin molecule.

-

Pyrrolidine Ring: This five-membered nitrogen-containing ring serves as the central scaffold of the molecule.

-

Nitrile (Cyano) Group (-C≡N): This is a critical functional group for the mechanism of action. The nitrile group forms a reversible covalent bond with the serine hydroxyl group in the active site of the DPP-4 enzyme, leading to its potent and selective inhibition.[1]

-

Amide Group (-C(=O)N-): This group links the pyrrolidine ring to the glycinamide portion of the molecule.

-

Secondary Amine (-NH-): This amine connects the glycinamide moiety to the bulky adamantyl group. Due to its basic nature (pKa of 9.03), this group can be protonated at physiological pH.[4]

-

Adamantyl Group: This large, rigid, and lipophilic tricyclic hydrocarbon group plays a crucial role in anchoring the molecule within the hydrophobic S2 pocket of the DPP-4 enzyme, contributing significantly to the binding affinity and selectivity.

-

Hydroxyl Group (-OH): Located on the adamantyl group, the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of DPP-4, further enhancing the binding affinity of Vildagliptin.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to determine the molecular structure, identify functional groups, and quantify Vildagliptin.

Structural Elucidation

1. X-ray Crystallography: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

-

Methodology:

-

Crystallization: A supersaturated solution of Vildagliptin in a suitable solvent (e.g., methanol) is prepared. The solution is slowly cooled or allowed to evaporate to induce the formation of single crystals.[7][8]

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9][10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.[9][10] A patent for a specific crystal form of Vildagliptin reports characteristic diffraction peaks at 2θ values of 6.02°, 7.53°, 9.62°, 11.41°, 12.60°, 14.03°, 15.13°, 18.64°, 21.22°, 23.01°, 25.06°, 28.62°, 32.03°, and 34.42° when using Cu-Kα radiation.[7][8]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

-

Methodology:

-

Sample Preparation: A small amount of Vildagliptin is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish correlations between protons and carbons.[11][12]

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the complete molecular structure.

-

Functional Group Identification

1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Methodology:

-

Sample Preparation: A small amount of Vildagliptin is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13][14]

-

Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm-1).

-

Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups. For Vildagliptin, characteristic peaks would be observed for the N-H stretch of the secondary amine, the C=O stretch of the amide, the C≡N stretch of the nitrile, and the O-H stretch of the hydroxyl group.[5]

-